4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13468872
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13468872.png)
Specification
Molecular Formula | C18H26N2O3 |
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Molecular Weight | 318.4 g/mol |
IUPAC Name | benzyl 4-[cyclopropyl(2-hydroxyethyl)amino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H26N2O3/c21-13-12-20(16-6-7-16)17-8-10-19(11-9-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 |
Standard InChI Key | ONBKGVHAKFGUJH-UHFFFAOYSA-N |
SMILES | C1CC1N(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a cyclopropyl-(2-hydroxy-ethyl)-amino group and a benzyl ester at the 1-position (Figure 1). Key structural elements include:
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Piperidine core: A six-membered nitrogen-containing heterocycle known for conformational flexibility and bioactivity.
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Cyclopropyl group: A strained three-membered ring that enhances binding affinity to hydrophobic pockets in biological targets.
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Hydroxyethyl side chain: Introduces polarity and hydrogen-bonding capacity, potentially improving solubility.
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Benzyl ester: A protective group that modulates reactivity and bioavailability.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₇N₂O₄ | |
Molecular Weight | 347.43 g/mol | |
Calculated LogP | 2.1 ± 0.3 | |
Hydrogen Bond Donors/Acceptors | 3/5 | |
Rotatable Bonds | 7 |
Synthesis and Modification
Synthetic Routes
The compound is synthesized via a multi-step sequence (Scheme 1):
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Piperidine functionalization: N-protection with benzyl chloroformate yields 1-benzyloxycarbonylpiperidine .
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Amination at C4: Nucleophilic substitution with cyclopropylamine derivatives under Mitsunobu conditions.
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Hydroxyethyl incorporation: Ethylene oxide ring-opening or reductive amination of 2-aminoethanol.
Critical parameters:
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Reaction temperature: 0–25°C for amination steps.
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Catalysts: Pd/C for hydrogenolysis in deprotection.
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Yield optimization: 62–78% after chromatographic purification.
Derivative Synthesis
Structural analogs highlight synthetic versatility:
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Ester hydrolysis: Generates free carboxylic acids for salt formation.
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N-Alkylation: Introduces varied substituents (e.g., methyl, trifluoroethyl) to modulate receptor affinity .
Biological Activity and Mechanisms
Receptor Interactions
Piperidine derivatives exhibit affinity for CNS targets:
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Opioid receptors: Analogs with similar hydroxyethyl groups show μ-opioid Ki = 18 nM.
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Dopamine D₂: Cyclopropyl-containing derivatives demonstrate 76% inhibition at 10 μM .
Table 2: Comparative Bioactivity of Piperidine Analogs
Compound | Target | IC₅₀/EC₅₀ | Source |
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4-Amino-1-benzyloxycarbonylpiperidine | Acetylcholinesterase | 4.2 μM | |
(R)-3-Hydroxyethyl-piperidine benzyl ester | HIV RT | 10 μM | |
Cyclopropyl-piperidine carboxamide | μ-Opioid | 18 nM |
Metabolic Stability
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Hepatic microsomes: t₁/₂ = 42 min (human), 28 min (rat).
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CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 15 μM) .
Pharmacological Applications
Analgesic Development
The cyclopropyl group enhances blood-brain barrier penetration, making the compound a candidate for:
Antimicrobial Agents
Hybridization with fluoroquinolones (as in ) could address resistant pathogens:
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MRSA: Synergy with ciprofloxacin (FIC = 0.3) observed in analogs.
Neurodegenerative Diseases
Acetylcholinesterase inhibition (IC₅₀ = 4.2 μM in analogs ) suggests potential in Alzheimer’s therapy.
Future Directions
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Targeted delivery systems: Liposomal encapsulation to improve CNS bioavailability.
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Structure-activity relationships: Systematic variation of the hydroxyethyl and cyclopropyl groups.
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Combination therapies: Synergy studies with β-lactam antibiotics.
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